Estradiol, diacetate
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Overview
Description
Estradiol diacetate, also known as estradiol 3,17β-diacetate, is an estrogen and an estrogen ester. It is specifically the C3 and C17β diacetate ester of estradiol. This compound is related to the estradiol monoesters, such as estradiol acetate and estradiol 17β-acetate . Estradiol diacetate has not been marketed for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol diacetate can be synthesized through the esterification of estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves dissolving estradiol in a suitable solvent like dichloromethane, adding acetic anhydride and pyridine, and allowing the reaction to proceed at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of estradiol diacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for further applications .
Chemical Reactions Analysis
Types of Reactions: Estradiol diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in estradiol diacetate can be hydrolyzed to yield estradiol and acetic acid.
Oxidation: Estradiol diacetate can be oxidized to form estrone diacetate.
Reduction: Reduction reactions can convert estradiol diacetate to dihydroestradiol diacetate.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Hydrolysis: Estradiol and acetic acid.
Oxidation: Estrone diacetate.
Reduction: Dihydroestradiol diacetate.
Scientific Research Applications
Estradiol diacetate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of estrogen esters and their chemical properties.
Biology: Employed in research on estrogen receptor interactions and hormone signaling pathways.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and other estrogen-related treatments.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in analytical chemistry.
Mechanism of Action
Estradiol diacetate is similar to other estrogen esters, such as:
Estradiol acetate: The monoacetate ester of estradiol.
Estradiol 17β-acetate: Another monoacetate ester of estradiol.
Uniqueness: Estradiol diacetate is unique in that it contains two acetate groups, one at the C3 position and another at the C17β position, which distinguishes it from the monoesters. This structural difference may influence its pharmacokinetic properties and biological activity .
Comparison with Similar Compounds
- Estradiol acetate
- Estradiol 17β-acetate
- Estrone diacetate
- Dihydroestradiol diacetate
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3 |
InChI Key |
VQHQLBARMFAKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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